

A Comparative Guide to the Biological Effects of Carbacyclin Sodium Salt

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carbacyclin sodium salt's biological performance against other key prostacyclin analogues. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.

Carbacyclin is a chemically stable synthetic analogue of prostacyclin (PGI2). Like endogenous prostacyclin, its primary biological effects are vasodilation and the inhibition of platelet aggregation. These effects are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in smooth muscle relaxation and reduced platelet activation.

Comparative Analysis of Biological Effects

To provide a clear comparison, the following tables summarize the available quantitative data for Carbacyclin sodium salt and its common alternatives: Epoprostenol (Prostacyclin), Iloprost, Beraprost, and Treprostinil.

Table 1: Comparative Potency in Platelet Aggregation Inhibition



Compound	Relative Potency (vs. Epoprostenol)	IC50 (ADP-induced, human platelets)	Notes
Carbacyclin	0.03x (in vitro)[1]	Data not available	Chemically stable analogue of prostacyclin.[1]
Epoprostenol (PGI2)	1x (Reference)	~3 x 10 ⁻⁹ M	Potent but chemically unstable.
lloprost	Equipotent to more potent than Epoprostenol[2]	Data not available	A stable carbacyclin analogue of PGI2.[2]
Beraprost	Data not available	Data not available	Orally active prostacyclin analogue.
Treprostinil	Data not available	Data not available	Stable prostacyclin analogue.

Table 2: Comparative Hemodynamic Effects in Pulmonary Arterial Hypertension (PAH) Clinical Trials

This table presents data from meta-analyses of clinical trials in patients with PAH. Direct head-to-head trials for all analogues are limited.



Compound	Change in Mean Pulmonary Artery Pressure (mPAP)	Change in Pulmonary Vascular Resistance (PVR)	Change in 6-Minute Walk Distance (6MWD)
Carbacyclin	Data not available	Data not available	Data not available
Epoprostenol	-6.7 mmHg (vs. conventional therapy) [1]	-4.9 mmHg·L ⁻¹ ·min ⁻¹ (vs. conventional therapy)[1]	+32 m (vs15 m for conventional therapy) [1]
lloprost (inhaled)	Data not available	Data not available	Data not available
Beraprost	Data not available	Data not available	Data not available
Treprostinil (subcutaneous)	Data not available	Data not available	Improvement noted, dose-dependent.[1]
Prostacyclin Analogues (pooled)	-4.63 mmHg (vs. control)[2]	SMD = -0.69 (vs. control)[2]	+18.78 meters (vs. control)[2]

SMD: Standardized Mean Difference

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.



Cell Membrane Prostacyclin Analogue (e.g., Carbacyclin) Binds to **IP** Receptor (G-protein coupled) Activates Adenylyl Cyclase ATP Converts ATP to cAMP Activates Protein Kinase A (PKA) eads to **Biological Effects** (Vasodilation, Platelet Aggregation Inhibition)

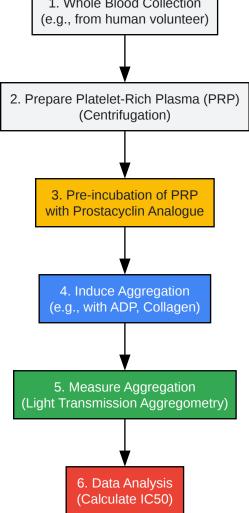
Prostacyclin Analogue Signaling Pathway

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Caption: Signaling pathway of prostacyclin analogues.



Experimental Workflow: In Vitro Platelet Aggregation Assay 1. Whole Blood Collection (e.g., from human volunteer)



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References







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